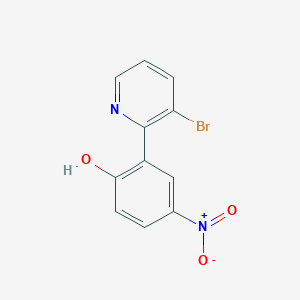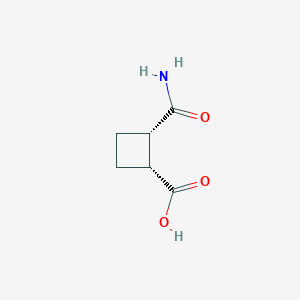![molecular formula C9H12 B14428985 5,5'-Spirobi[bicyclo[2.1.0]pentane] CAS No. 82482-48-2](/img/structure/B14428985.png)
5,5'-Spirobi[bicyclo[2.1.0]pentane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Spirobi[bicyclo[2.1.0]pentane] is a unique and intriguing compound in the realm of organic chemistry. It is characterized by its spirocyclic structure, where two bicyclo[2.1.0]pentane units are connected through a single spiro carbon atom. This compound is notable for its high strain energy due to the presence of multiple small rings, making it a subject of interest for researchers studying ring strain and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Spirobi[bicyclo[2.1.0]pentane] typically involves the formation of the bicyclo[2.1.0]pentane units followed by their spirocyclic connection. One common method starts with the pyrolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene, which yields bicyclo[2.1.0]pentane . This intermediate can then undergo further reactions to form the spiro compound.
Industrial Production Methods: While industrial production methods for 5,5’-Spirobi[bicyclo[21
Análisis De Reacciones Químicas
Types of Reactions: 5,5’-Spirobi[bicyclo[2.1.0]pentane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygenated derivatives.
Substitution: Halogenation reactions, such as bromination, can occur, leading to the formation of halogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a platinum catalyst.
Substitution: Bromine or iodine in the presence of light or heat.
Major Products:
Oxidation: Oxygenated derivatives.
Reduction: Less strained hydrocarbons.
Substitution: Halogenated bicyclo[2.1.0]pentane derivatives.
Aplicaciones Científicas De Investigación
5,5’-Spirobi[bicyclo[2.1.0]pentane] has several applications in scientific research:
Chemistry: Used as a model compound to study ring strain and stability.
Medicine: Investigated for its potential use in drug design due to its unique structural properties.
Industry: Utilized in the synthesis of complex organic molecules and materials science research
Mecanismo De Acción
The mechanism of action of 5,5’-Spirobi[bicyclo[2.1.0]pentane] involves its high ring strain, which makes it highly reactive. The compound can undergo thermal rearrangements, such as the conversion to methylenebicyclo[3.2.0]hept-1-enes at elevated temperatures . These rearrangements are initiated by the cleavage of the bridge bond, leading to the formation of reactive intermediates that further react to form stable products.
Comparación Con Compuestos Similares
Bicyclo[2.1.0]pentane: The parent compound, which is less strained and more stable.
Spiropentane: Another spirocyclic compound with different ring sizes.
Norbornane: A bicyclic compound with a similar ring structure but different connectivity.
Uniqueness: 5,5’-Spirobi[bicyclo[2.1.0]pentane] is unique due to its high ring strain and the presence of two bicyclo[2.1.0]pentane units connected through a spiro carbon. This structure imparts distinct reactivity and stability characteristics, making it a valuable compound for studying the effects of ring strain in organic chemistry.
Propiedades
Número CAS |
82482-48-2 |
|---|---|
Fórmula molecular |
C9H12 |
Peso molecular |
120.19 g/mol |
Nombre IUPAC |
5,5'-spirobi[bicyclo[2.1.0]pentane] |
InChI |
InChI=1S/C9H12/c1-2-6-5(1)9(6)7-3-4-8(7)9/h5-8H,1-4H2 |
Clave InChI |
ZQVXYAFHWJPBDL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C1C23C4C3CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![p-[(p-Anilinophenyl)azo]phenol](/img/structure/B14428902.png)


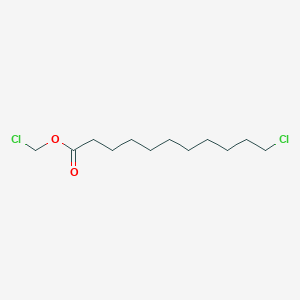
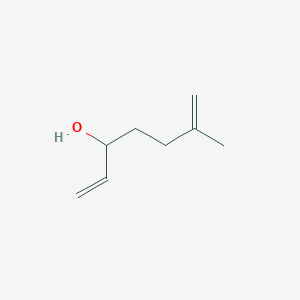
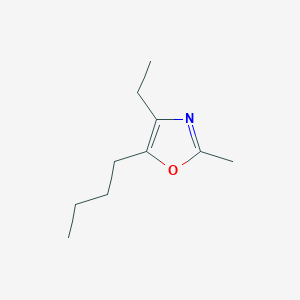
![4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14428934.png)

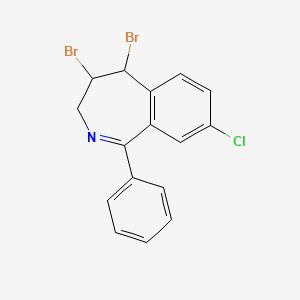
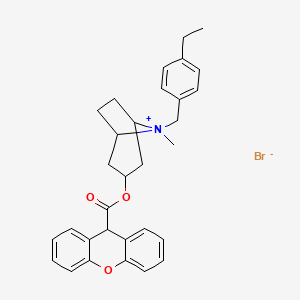
![3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol](/img/structure/B14428950.png)
![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)
